![molecular formula C7H5BrN2 B3266298 3-Bromo-3-phenyl-3H-diazirine CAS No. 4222-25-7](/img/structure/B3266298.png)
3-Bromo-3-phenyl-3H-diazirine
Overview
Description
3-Bromo-3-phenyl-3H-diazirine is a Suzuki-Miyaura (S−M)-compatible building block tailored for the design of photoaffinity probes (PAPs) . It is used for chemical probe synthesis .
Synthesis Analysis
Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . In response, diazirine-tolerant S-M coupling conditions were developed by Ichiishi, et al, using 3- (4-bromophenyl)-3- (trifluoromethyl)-3 H -diazirine and shown to be efficient and scalable with minimal perturbation of the diazirine .Molecular Structure Analysis
The molecular formula of 3-Bromo-3-phenyl-3H-diazirine is C7H5BrN2 . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .Chemical Reactions Analysis
Carbenes formed from diazirine reagents can undergo rapid insertion into any nearby C–H, O–H or N–H bond . Electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions .Physical And Chemical Properties Analysis
The molecular formula of 3-Bromo-3-phenyl-3H-diazirine is C7H5BrN2 . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .Scientific Research Applications
Nitrenic Reactivity
3-Bromo-3-phenyl-3H-diazirine exhibits notable nitrenic reactivity, which is significant in the formation of various compounds. For instance, its reaction with phenylmagnesium bromide leads to the formation of N,N′-disubstituted amidines. This process involves the intermediacy of 1-phenyl or 1-cyano-1H-diazirines, indicating its utility in complex chemical syntheses (Kolářová et al., 2013).
Photoaffinity Reagents
3-Bromo-3-phenyl-3H-diazirine is a precursor in the preparation of photoaffinity reagents. It has been used in synthesizing specific amino acids for incorporation into peptide photoaffinity reagents, demonstrating its versatility in biochemistry (Shih & Bayley, 1985).
Surface Modification Applications
In material science, 3-Bromo-3-phenyl-3H-diazirine serves as a "linker" molecule for the covalent surface modification of graphitic carbon and carbon nanotubes. This application showcases its potential in enhancing the properties of materials like carbon nanotubes for various technological applications (Lawrence et al., 2011).
Photocrosslinking in Molecular Biology
The molecule has been utilized in photocrosslinking experiments within the realm of molecular biology. This involves the synthesis of specific reagents that facilitate the study of molecular interactions and structures (Kogon et al., 1992).
Radical and Nitrenoid Reactivity
3-Bromo-3-phenyl-3H-diazirines have shown radical and nitrenoid reactivity, indicating their potential in the formation of various organic compounds. This reactivity plays a significant role in chemical synthesis and understanding reaction mechanisms (Navrátil et al., 2016).
Carbene Generating Group
3-Bromo-3-phenyl-3H-diazirine acts as a carbene generating group. Its rapid photolysis to yield carbenes and its stability under various conditions make it a useful compound in the preparation of photochemical probes (Brunner et al., 1980).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-bromo-3-phenyldiazirine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXSTLISJDKLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3-phenyl-3H-diazirine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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